molecular formula C14H16AsN3O3 B1593821 p-Dimethylaminophenylazophenylarsonic acid CAS No. 622-68-4

p-Dimethylaminophenylazophenylarsonic acid

Cat. No.: B1593821
CAS No.: 622-68-4
M. Wt: 349.22 g/mol
InChI Key: VESQGSDAHXGDIU-UHFFFAOYSA-N
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Description

p-Dimethylaminophenylazophenylarsonic acid is an organic compound that contains both aromatic and arsenic functional groups. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a phenyl ring substituted with a dimethylamino group and an azo linkage to another phenyl ring, which is further substituted with an arsonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Dimethylaminophenylazophenylarsonic acid typically involves the diazotization of p-dimethylaminobenzenediazonium chloride, followed by coupling with phenylarsinic acid. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

p-Dimethylaminophenylazophenylarsonic acid undergoes various chemical reactions, including:

    Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.

    Reduction: The azo linkage can be reduced to form hydrazo compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.

    Substitution: Electrophilic reagents like nitric acid and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed

    Oxidation: Arsenate derivatives.

    Reduction: Hydrazo compounds.

    Substitution: Nitro and halogenated derivatives of the aromatic rings.

Scientific Research Applications

p-Dimethylaminophenylazophenylarsonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of p-Dimethylaminophenylazophenylarsonic acid involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s arsonic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activities. The azo linkage and aromatic rings contribute to its ability to intercalate with DNA and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    p-Dimethylaminobenzaldehyde: Contains a dimethylamino group and an aldehyde group on the aromatic ring.

    Phenylarsinic acid: Contains an arsonic acid group attached to a phenyl ring.

    Aminophenazone: Contains a dimethylamino group and a pyrazolone ring.

Uniqueness

p-Dimethylaminophenylazophenylarsonic acid is unique due to the presence of both an azo linkage and an arsonic acid group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16AsN3O3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19,20)21/h3-10H,1-2H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESQGSDAHXGDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16AsN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872057
Record name (4-{[4-(Dimethylamino)phenyl]diazenyl}phenyl)arsonic acid
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Molecular Weight

349.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-68-4
Record name As-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]arsonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-68-4
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Record name Benzenearsonic acid, p-((p-(dimethylamino)phenyl)azo)-
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Record name p-Dimethylaminophenylazophenylarsonic acid
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Record name (4-{[4-(Dimethylamino)phenyl]diazenyl}phenyl)arsonic acid
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Record name 4-(4-dimethylaminophenylazo)phenylarsonic acid
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Record name [4-(4-dimethylaminophenyl)diazenylphenyl]arsonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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